molecular formula C16H20N2O6S B1261340 Indolylmethyl-desulfoglucosinolate

Indolylmethyl-desulfoglucosinolate

Cat. No. B1261340
M. Wt: 368.4 g/mol
InChI Key: CWNIQCOMWQROPA-PIAXYHQTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-indolylmethyl desulfoglucosinolate is an indolylmethyl desulfoglucosinolate in which the C=N double bond has Z configuration.

Scientific Research Applications

Novel Indole Glucosinolates and Evolutionary Insights

1,4-Dimethoxyglucobrassicin, a novel indole glucosinolate, was isolated as a desulfo derivative from Barbarea vulgaris, providing insights into the evolutionary mutations in indole glucosinolate biosynthesis in certain plant species (Agerbirk et al., 2001).

Interaction with Plant Fungal Pathogens

Research shows that while indole glucosinolates like glucobrassicin are not metabolized by certain fungal pathogens, their desulfo-derivatives are, indicating a role in plant defense mechanisms (Pedras & Hossain, 2011).

Efficient Analysis Techniques

A study developed a rapid method for quantifying desulfoglucosinolates without column chromatography, enhancing the efficiency of analyzing these compounds in various plant samples (Singh et al., 2017).

Novel Hydroxindole Glucosinolate Characterization

4-Hydroxy-3-indolylmethyl glucosinolate, a novel indole glucosinolate, was identified in cabbage seed and rapeseed, contributing to the understanding of glucosinolate diversity in plants (Truscott et al., 1982).

properties

Product Name

Indolylmethyl-desulfoglucosinolate

Molecular Formula

C16H20N2O6S

Molecular Weight

368.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-hydroxy-2-(1H-indol-3-yl)ethanimidothioate

InChI

InChI=1S/C16H20N2O6S/c19-7-11-13(20)14(21)15(22)16(24-11)25-12(18-23)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-23H,5,7H2/b18-12-/t11-,13-,14+,15-,16+/m1/s1

InChI Key

CWNIQCOMWQROPA-PIAXYHQTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C/C(=N/O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=NO)SC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolylmethyl-desulfoglucosinolate
Reactant of Route 2
Indolylmethyl-desulfoglucosinolate
Reactant of Route 3
Indolylmethyl-desulfoglucosinolate
Reactant of Route 4
Indolylmethyl-desulfoglucosinolate
Reactant of Route 5
Indolylmethyl-desulfoglucosinolate
Reactant of Route 6
Indolylmethyl-desulfoglucosinolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.